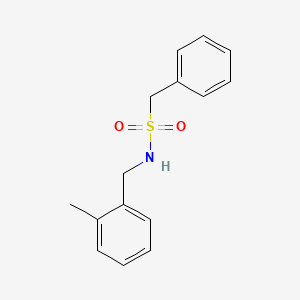![molecular formula C13H11ClFN3O2S2 B4654259 4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4654259.png)
4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide
Overview
Description
4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The CFTR protein is responsible for regulating the movement of salt and water in and out of cells, and mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disease. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases that involve abnormal ion transport.
Mechanism of Action
4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide works by binding to a specific site on the CFTR protein and blocking its function as an ion channel. Specifically, 4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide binds to the cytoplasmic regulatory domain of the CFTR protein, which is responsible for controlling the opening and closing of the ion channel. By blocking this domain, 4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide prevents the movement of chloride ions through the CFTR channel, leading to a reduction in ion transport.
Biochemical and Physiological Effects
4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of CFTR-mediated chloride secretion in airway epithelial cells and sweat gland cells
- Reduction in airway surface liquid volume and mucus accumulation in animal models of cystic fibrosis
- Improvement in lung function and bacterial clearance in animal models of cystic fibrosis
- Reduction in inflammation and oxidative stress in animal models of cystic fibrosis
Advantages and Limitations for Lab Experiments
4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide has several advantages for use in lab experiments, including its high potency and specificity for CFTR inhibition, as well as its ability to be used in both in vitro and in vivo studies. However, there are also some limitations to its use, including its potential toxicity at high concentrations and the need for careful dosing and administration in animal models.
Future Directions
There are several future directions for research on 4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide, including:
- Further studies on its efficacy and safety in animal models of cystic fibrosis and other diseases involving abnormal ion transport
- Development of new formulations and delivery methods for 4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide, including inhalation and topical administration
- Investigation of the potential for 4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide to be used in combination with other drugs for improved therapeutic outcomes
- Exploration of the mechanisms underlying 4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide's anti-inflammatory and antioxidant effects, and their potential for use in other disease contexts.
Scientific Research Applications
4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases that involve abnormal ion transport. In vitro studies have shown that 4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide can effectively inhibit CFTR-mediated chloride secretion in a variety of cell types, including airway epithelial cells and sweat gland cells. In vivo studies in animal models of cystic fibrosis have also demonstrated the efficacy of 4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide in improving airway hydration and reducing mucus accumulation.
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-sulfamoylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O2S2/c14-11-7-9(3-6-12(11)15)18-13(21)17-8-1-4-10(5-2-8)22(16,19)20/h1-7H,(H2,16,19,20)(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHZIQDTFDBJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3-Chloro-4-fluorophenyl)carbamothioyl]amino}benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,5-dimethylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4654176.png)
![ethyl 3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B4654177.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-[1-methyl-1-(4-nitro-1H-pyrazol-1-yl)ethyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4654193.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4654198.png)
![2-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4654211.png)

![N-[5-({[2-(4-chlorophenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B4654220.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4654245.png)
![7-chloro-2-(4-ethylphenyl)-8-methyl-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4654262.png)
![2-bromo-6-methoxy-4-[(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B4654267.png)
![2-({[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B4654272.png)
![methyl 5-benzyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4654274.png)
